3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone
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Overview
Description
3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone is a useful research compound. Its molecular formula is C18H20OS and its molecular weight is 284.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Mechanisms
- The chemical reactions of related compounds with phenols and aryl halides are significant in understanding the properties and applications of 3-(2,5-Dimethylphenyl)-4'-thiomethylpropiophenone. For instance, certain reactions with phenols can yield various derivatives with potential applications in chemical synthesis and pharmaceuticals (Chandrasekhar, Heimgartner, & Schmid, 1977).
Polymerization and Material Science
- The electro-oxidative polymerization of related compounds has been studied, providing insights into the creation of materials with specific properties like semi-conductivity. This research has implications for developing new materials for electronic and technological applications (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Synthetic Chemistry
- Research in synthetic chemistry has demonstrated the facile synthesis of compounds related to this compound, which are used as precursors or intermediates in the synthesis of more complex chemical structures. These syntheses are critical in the development of new drugs and materials (Chou & Tsai, 1991).
Crystallography and Molecular Structure
- Studies on the crystal and molecular structure of related compounds offer insights into the physical and chemical properties of this compound. Understanding these properties is crucial for applications in material science and pharmaceuticals (Pomerantz, Amarasekara, & Dias, 2002).
Mechanism of Action
Target of Action
A structurally similar compound, 6877002, is known to inhibit the interaction between cd40 and traf6 . CD40 is a costimulatory protein found on antigen-presenting cells and is required for their activation. TRAF6 is an adapter protein that mediates signal transduction from members of the TNF receptor superfamily .
Mode of Action
If it acts similarly to the cd40-traf6 interaction inhibitor, it may suppress the expression of inflammatory cytokines such as il-1β and il-6 in macrophages . This could potentially lead to improved insulin sensitivity and reduced adipose tissue inflammation .
Biochemical Pathways
The inhibition of cd40-traf6 interaction can affect several downstream signaling pathways, including the nf-κb pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
The solubility of a structurally similar compound, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[45]dec-3-en-2-one, has been studied in various binary mixed solvents . Solubility can significantly impact a compound’s bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to the cd40-traf6 interaction inhibitor, it may suppress the expression of inflammatory cytokines in macrophages, potentially leading to improved insulin sensitivity and reduced adipose tissue inflammation .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSSLFPUUTXTAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644730 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898795-00-1 |
Source
|
Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898795-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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